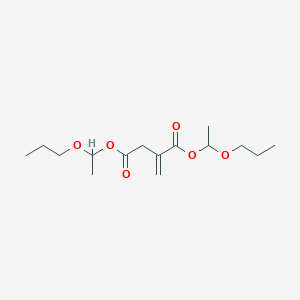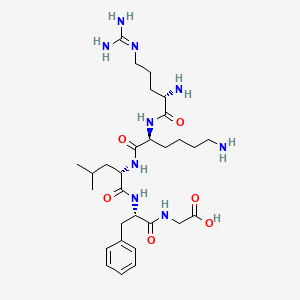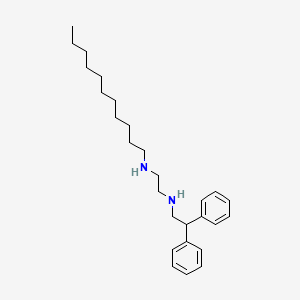
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features a unique structure with a diphenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone. The presence of both hydrophobic and hydrophilic regions in its structure makes it an interesting molecule for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2,2-diphenylethan-1-amine with undecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Original amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound can be used as a surfactant or emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to modulate membrane properties is a key aspect of its biological activity.
Comparison with Similar Compounds
- N-(2,2-Diphenylethyl)-4-nitrobenzamide
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its long undecyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This structural feature enhances its ability to interact with lipid membranes and makes it a valuable molecule for applications requiring amphiphilic properties. Other similar compounds may have different functional groups or chain lengths, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
627520-24-5 |
|---|---|
Molecular Formula |
C27H42N2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N'-(2,2-diphenylethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C27H42N2/c1-2-3-4-5-6-7-8-9-16-21-28-22-23-29-24-27(25-17-12-10-13-18-25)26-19-14-11-15-20-26/h10-15,17-20,27-29H,2-9,16,21-24H2,1H3 |
InChI Key |
KURGUYHJRUYPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
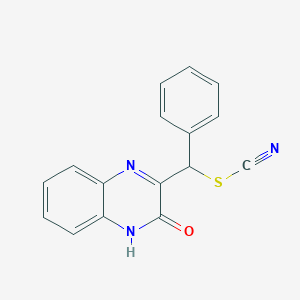
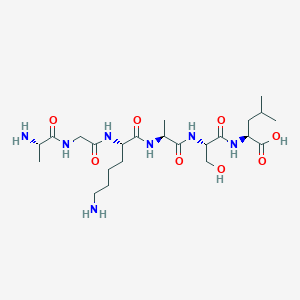

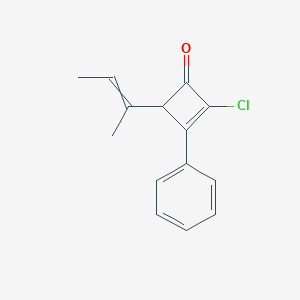
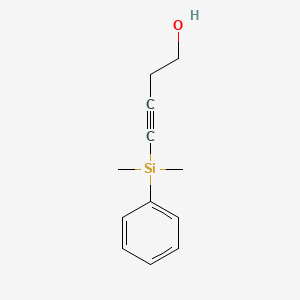
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)

